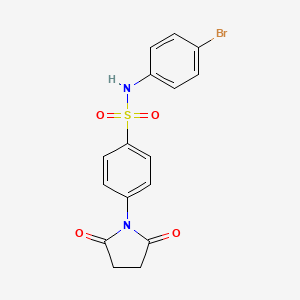

N-(4-Bromo-phenyl)-4-(2,5-dioxo-pyrrolidin-1-yl)-benzenesulfonamide

Description

N-(4-Bromo-phenyl)-4-(2,5-dioxo-pyrrolidin-1-yl)-benzenesulfonamide is a sulfonamide derivative characterized by a brominated phenyl group at the N-terminus and a pyrrolidine-2,5-dione moiety linked to the sulfonamide benzene ring. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition due to the sulfonamide group’s affinity for binding active sites.

Properties

Molecular Formula |

C16H13BrN2O4S |

|---|---|

Molecular Weight |

409.3 g/mol |

IUPAC Name |

N-(4-bromophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |

InChI |

InChI=1S/C16H13BrN2O4S/c17-11-1-3-12(4-2-11)18-24(22,23)14-7-5-13(6-8-14)19-15(20)9-10-16(19)21/h1-8,18H,9-10H2 |

InChI Key |

BQRQGYDUXSQJBE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound | Key Substituents | Functional Groups |

|---|---|---|

| Target Compound | 4-Bromophenyl, pyrrolidine-2,5-dione | Sulfonamide, diketone |

| Example 53 (Ev3) | Fluorophenyl, chromenone | Pyrazolopyrimidine, sulfonamide |

| Ev6 Compound | Piperidinyl-pyrimidine, methoxy | Thioether, sulfonamide |

| 871486-55-4 (Ev7) | Morpholinyl, methoxy | Sulfonamide, morpholine |

Physicochemical Properties

- Melting Point (MP): Example 53 (Ev3) has an MP of 175–178°C, influenced by its chromenone and fluorophenyl groups. The target compound’s MP is expected to be higher due to the bromine atom’s polarizability and the pyrrolidinedione’s rigidity.

- fluorine’s ~19) .

Crystallographic and Computational Insights

The target compound’s structure may be resolved using programs like SHELXL (Ev1) or visualized via ORTEP-3 (Ev4). For instance, Ev6’s supplementary data include crystallographic parameters, highlighting the importance of sulfonamide conformation in molecular packing . Such tools enable comparative analysis of bond lengths and angles, critical for understanding stability and reactivity.

Key Challenges and Opportunities

- Synthetic Optimization : Low yields in Ev3 suggest room for improving coupling efficiency, possibly via palladium catalyst screening (e.g., Ev3 used Pd[DPEPhos]Cl₂).

- Activity Profiling : Future work should employ assays aligned with Ev2’s dose-effect frameworks to quantify IC₅₀ values against relevant targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.